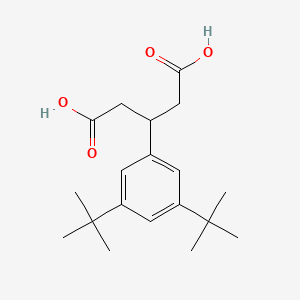
3-(3,5-Di-tert-butylphenyl)pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Di-tert-butylphenyl)pentanedioic acid is an organic compound characterized by the presence of a phenyl ring substituted with two tert-butyl groups at the 3 and 5 positions, and a pentanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Di-tert-butylphenyl)pentanedioic acid typically involves the reaction of 3,5-di-tert-butylphenyl derivatives with appropriate reagents to introduce the pentanedioic acid group. One common method includes the use of Grignard reagents or organolithium compounds to form the desired product under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Di-tert-butylphenyl)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(3,5-Di-tert-butylphenyl)pentanedioic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3,5-Di-tert-butylphenyl)pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in metabolic pathways or cellular processes, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a pentanedioic acid moiety.
3,5-Di-tert-butylphenol: Contains hydroxyl groups instead of carboxylic acid groups.
3,5-Di-tert-butylbenzoic acid: Similar structure but with a benzoic acid group.
Uniqueness
3-(3,5-Di-tert-butylphenyl)pentanedioic acid is unique due to the presence of both tert-butyl groups and the pentanedioic acid moiety, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H28O4 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-(3,5-ditert-butylphenyl)pentanedioic acid |
InChI |
InChI=1S/C19H28O4/c1-18(2,3)14-7-12(8-15(11-14)19(4,5)6)13(9-16(20)21)10-17(22)23/h7-8,11,13H,9-10H2,1-6H3,(H,20,21)(H,22,23) |
InChI Key |
SNYLRJBEVXRLQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(CC(=O)O)CC(=O)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















